(5E)-1-(3-bromophenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
(5E)-1-(3-bromophenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a morpholinyl group, and a pyrimidine trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-bromophenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine trione core, followed by the introduction of the bromophenyl and morpholinyl groups. Common reagents used in these reactions include bromine, morpholine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-bromophenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(3-bromophenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (5E)-1-(3-bromophenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents, such as:
- 1-(3-chlorophenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- 1-(3-fluorophenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
What sets (5E)-1-(3-bromophenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O4/c1-14-11-17(25-7-9-30-10-8-25)6-5-15(14)12-19-20(27)24-22(29)26(21(19)28)18-4-2-3-16(23)13-18/h2-6,11-13H,7-10H2,1H3,(H,24,27,29)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTUDRTXWGIJJR-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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